molecular formula C6H13ClN2O B2873998 2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride CAS No. 1909325-51-4

2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride

Cat. No.: B2873998
CAS No.: 1909325-51-4
M. Wt: 164.63
InChI Key: ZBJNYJOYLQLLDG-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride is a chemical compound with the molecular formula C6H12N2O·HCl. It is known for its unique cyclopropyl group, which imparts distinct chemical properties. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride typically involves the reaction of cyclopropylamine with acetic anhydride, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Acid catalysts such as hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To ensure consistent product quality.

    Purification steps: Including crystallization and filtration to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can yield primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Solvents: Typically polar solvents like water, ethanol, or acetonitrile.

Major Products Formed

    Oxidation products: Amides or carboxylic acids.

    Reduction products: Primary amines.

    Substitution products: Various substituted cyclopropyl derivatives.

Scientific Research Applications

2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride is utilized in several scientific research areas:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • **2-[1-(Aminomethyl)cyclopropyl]ethanol
  • **2-[1-(Aminomethyl)cyclopropyl]methanol
  • **2-[1-(Aminomethyl)cyclopropyl]propanoic acid

Uniqueness

2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride is unique due to its specific cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly where specific interactions with biological targets are required.

Properties

IUPAC Name

2-[1-(aminomethyl)cyclopropyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-4-6(1-2-6)3-5(8)9;/h1-4,7H2,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJNYJOYLQLLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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